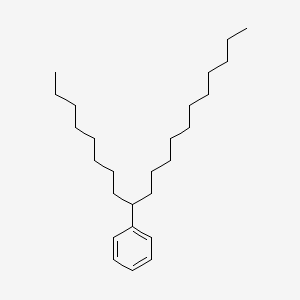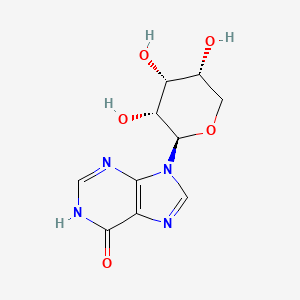
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is a complex organic compound known for its significant role in various biochemical processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It is commonly found in nucleosides and nucleotides, playing a crucial role in the formation of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one typically involves the condensation of a purine base with a sugar derivative. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the final compound. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms are common to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine base can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in biochemical applications.
Scientific Research Applications
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is essential in the study of nucleic acids and their role in genetic information storage and transfer.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can inhibit viral replication by interfering with the viral DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Similar structure but with different biological activity.
Guanosine: Another nucleoside with a purine base, differing in the specific functional groups attached.
Inosine: Similar in structure but with a different base, leading to distinct biological functions.
Uniqueness
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is unique due to its specific combination of a purine base and a sugar moiety, which confers distinct biochemical properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research highlight its importance in both basic and applied sciences.
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-4-1-19-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
UKUBRHKAZHFGHP-KQYNXXCUSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


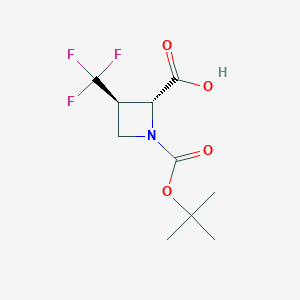

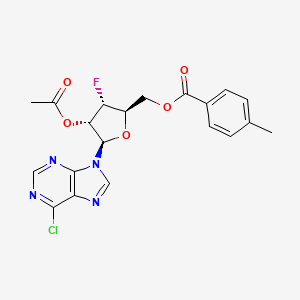
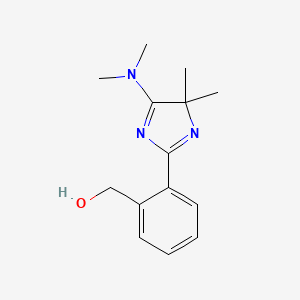
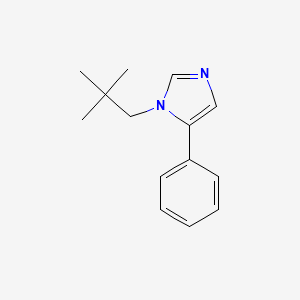
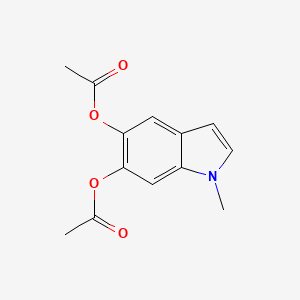
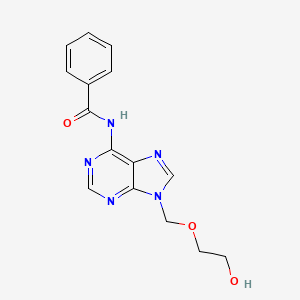

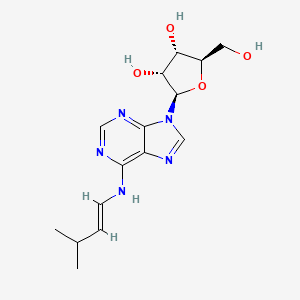
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)

![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
methanol](/img/structure/B12934197.png)
